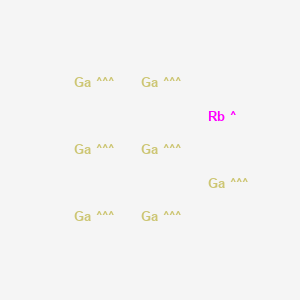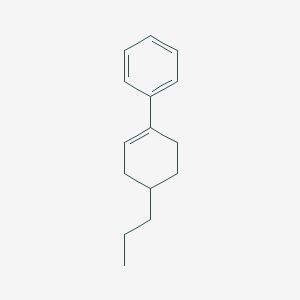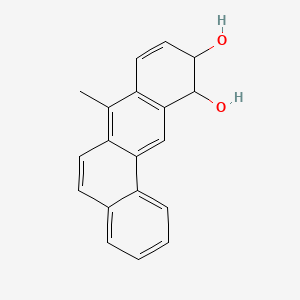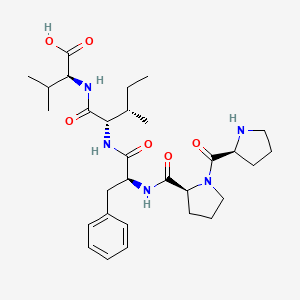![molecular formula C9H6N2OS B14440739 {[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile CAS No. 76542-53-5](/img/structure/B14440739.png)
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile is an organic compound characterized by a furan ring substituted with a methylsulfanyl group and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 5-(methylsulfanyl)furan-2-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of the furan derivative reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a lead compound for drug discovery, particularly in the development of antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile depends on its specific application. In the context of antimicrobial activity, it may interact with bacterial enzymes or cellular components, disrupting essential biological processes. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride
- N-{[5-(2-methylcyclopropyl)furan-2-yl]methylidene}hydroxylamine
Uniqueness
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile is unique due to its combination of a furan ring with a methylsulfanyl group and a propanedinitrile moiety. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other furan derivatives.
Propiedades
Número CAS |
76542-53-5 |
|---|---|
Fórmula molecular |
C9H6N2OS |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
2-[(5-methylsulfanylfuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N2OS/c1-13-9-3-2-8(12-9)4-7(5-10)6-11/h2-4H,1H3 |
Clave InChI |
QGGIZAGKCQNPPC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(O1)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)



